molecular formula C9H10HgO2 B12720809 p-Tolylmercuric acetate CAS No. 2440-35-9

p-Tolylmercuric acetate

Cat. No.: B12720809
CAS No.: 2440-35-9
M. Wt: 350.77 g/mol
InChI Key: QQQFFLWYRHKKQG-UHFFFAOYSA-M
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Description

p-Tolylmercuric acetate: is an organomercury compound with the molecular formula C9H10HgO2 . It is a derivative of toluene where a mercury atom is bonded to the aromatic ring via a tolyl group and an acetate group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production typically involves the direct mercuration method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • p-Tolylmercuric acetate can undergo oxidation reactions, often resulting in the formation of mercuric oxide and other oxidized products.
  • Reduction:

    • Reduction of this compound can lead to the formation of elemental mercury and toluene derivatives.
  • Substitution:

    • This compound can participate in substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

  • The major products formed from these reactions include mercuric oxide, elemental mercury, and substituted toluene derivatives.

Scientific Research Applications

Chemistry:

  • p-Tolylmercuric acetate is used as a reagent in organic synthesis, particularly in the preparation of other organomercury compounds.

Biology and Medicine:

  • It has been studied for its potential antimicrobial properties and its effects on biological systems.

Industry:

  • This compound is used in the production of certain types of catalysts and in the synthesis of specialty chemicals.

Mechanism of Action

Mechanism:

  • The mechanism by which p-tolylmercuric acetate exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury atom can form bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and other biological effects.

Molecular Targets and Pathways:

  • The primary molecular targets include thiol groups in proteins and enzymes. The interaction with these targets can disrupt normal cellular functions and lead to various biological effects.

Comparison with Similar Compounds

    Phenylmercuric acetate: Another organomercury compound with similar properties but different aromatic substituents.

    Methylmercuric acetate: A simpler organomercury compound with a methyl group instead of a tolyl group.

Uniqueness:

  • p-Tolylmercuric acetate is unique due to its specific aromatic structure, which imparts distinct reactivity and properties compared to other organomercury compounds. Its tolyl group provides a balance between reactivity and stability, making it suitable for various applications.

Properties

CAS No.

2440-35-9

Molecular Formula

C9H10HgO2

Molecular Weight

350.77 g/mol

IUPAC Name

(4-methylphenyl)mercury(1+);acetate

InChI

InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

QQQFFLWYRHKKQG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[Hg+].CC(=O)[O-]

Origin of Product

United States

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